6-(Trifluoromethyl)piperidin-2-one is a piperidine derivative characterized by the presence of a trifluoromethyl group at the sixth position of the piperidine ring. Its chemical formula is C₆H₈F₃NO, and it has a molecular weight of approximately 167.13 g/mol . The trifluoromethyl group is known for its electron-withdrawing properties and can significantly influence the compound's reactivity and biological activity.
-(Trifluoromethyl)piperidin-2-one (also known as 6-(CF3)piperidin-2-one) is a heterocyclic organic compound. Studies have explored various methods for its synthesis, including:
These studies also involve characterization of the synthesized compound using various techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis [, ].
Research has investigated the potential of 6-(trifluoromethyl)piperidin-2-one as a building block for the synthesis of medicinally relevant molecules. Its structure incorporates a piperidine ring, a common scaffold found in numerous bioactive compounds [].
Studies have explored its use as a precursor for the synthesis of:
6-(Trifluoromethyl)piperidin-2-one exhibits significant biological activity, primarily due to its structural characteristics. Compounds containing trifluoromethyl groups have been associated with various pharmacological effects, including:
Several synthetic pathways exist for producing 6-(trifluoromethyl)piperidin-2-one:
The applications of 6-(trifluoromethyl)piperidin-2-one are diverse:
Several compounds share structural similarities with 6-(trifluoromethyl)piperidin-2-one. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
5-(Trifluoromethyl)piperidin-2-one | Trifluoromethyl group at position 5 | Different position of trifluoromethyl group affects reactivity |
1-(Trifluoromethyl)pyrrolidin-2-one | Pyrrolidine ring structure | Smaller ring size may lead to different biological activities |
4-(Trifluoromethyl)morpholine | Morpholine ring structure | Exhibits different solubility and permeability properties |
3-(Trifluoromethyl)aniline | Aniline derivative | Potentially different pharmacological profiles |
These compounds highlight the versatility and unique characteristics imparted by the trifluoromethyl group within various nitrogen-containing heterocycles.